2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-
Overview
Description
Preparation Methods
The synthesis of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- can be achieved through several synthetic routes. One common method involves the reaction of methyl acrylate with sodium hydroxide in an alcohol solvent to form 2-methyl-4-oxo-2-pyridine. This intermediate is then subjected to methoxylation, introducing a methoxy group at the third position to yield 4-methoxy-6-methyl-2H-pyran-2-one . The bromination of this compound at the third position completes the synthesis of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl-.
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.
Methoxylation and Methylation: The methoxy and methyl groups can be modified through further methoxylation or methylation reactions.
Common reagents used in these reactions include sodium hydroxide, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This mechanism is of particular interest in the development of new therapeutic agents.
Comparison with Similar Compounds
2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- can be compared with other similar compounds such as:
4-Methoxy-6-methyl-2H-pyran-2-one: Lacks the bromine atom, resulting in different reactivity and applications.
3-Bromo-4-methoxy-2H-pyran-2-one:
The uniqueness of 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-4-methoxy-6-methylpyran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-4-3-5(10-2)6(8)7(9)11-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYLQAXHTKTHOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337190 | |
Record name | 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
670-35-9 | |
Record name | 2H-Pyran-2-one, 3-bromo-4-methoxy-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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